![molecular formula C16H12N2O B14214388 2-Methyl-5,11-dihydroindolo[3,2-c]quinolin-6-one CAS No. 543745-39-7](/img/structure/B14214388.png)
2-Methyl-5,11-dihydroindolo[3,2-c]quinolin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5,11-dihydroindolo[3,2-c]quinolin-6-one is a heterocyclic compound that belongs to the indoloquinoline family. This compound is characterized by its unique structure, which includes an indole fused to a quinoline ring. It has garnered significant interest in scientific research due to its potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5,11-dihydroindolo[3,2-c]quinolin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-5,11-dihydroindolo[3,2-c]quinolin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline structure.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indole or quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoloquinoline derivatives, which can exhibit different biological activities and properties .
Applications De Recherche Scientifique
2-Methyl-5,11-dihydroindolo[3,2-c]quinolin-6-one has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 2-Methyl-5,11-dihydroindolo[3,2-c]quinolin-6-one involves its interaction with specific molecular targets. It can intercalate into DNA, disrupting the replication process and leading to cell cycle arrest. Additionally, it may inhibit certain enzymes, such as cyclin-dependent kinases, which play a crucial role in cell division .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indolo[3,2-d]benzazepines: These compounds have a similar indole-quinoline structure but differ in the position of the fused rings.
Quinolin-2-ones: These compounds share the quinoline core but have different substituents and functional groups.
Uniqueness
2-Methyl-5,11-dihydroindolo[3,2-c]quinolin-6-one is unique due to its specific substitution pattern and the presence of a methyl group at the 2-position. This structural feature contributes to its distinct biological activities and makes it a valuable compound for research and development .
Propriétés
Numéro CAS |
543745-39-7 |
|---|---|
Formule moléculaire |
C16H12N2O |
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
2-methyl-5,11-dihydroindolo[3,2-c]quinolin-6-one |
InChI |
InChI=1S/C16H12N2O/c1-9-6-7-13-11(8-9)15-14(16(19)18-13)10-4-2-3-5-12(10)17-15/h2-8,17H,1H3,(H,18,19) |
Clé InChI |
OVIXQTQXQIYLMV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)NC(=O)C3=C2NC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


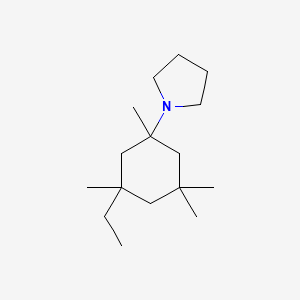
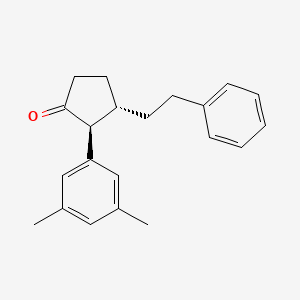
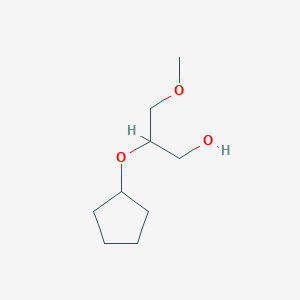
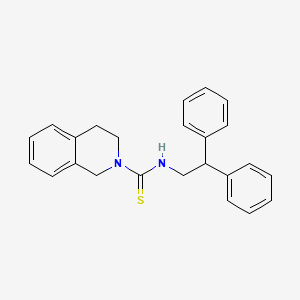
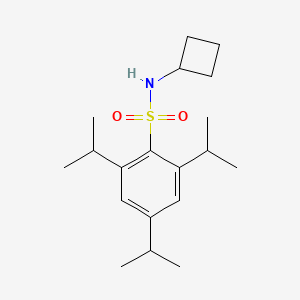

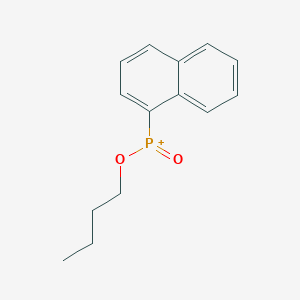
![[(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methyl butanoate](/img/structure/B14214354.png)
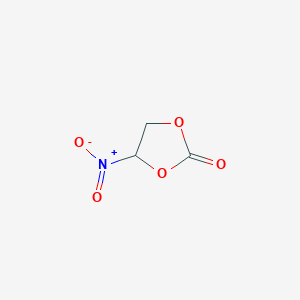

![Bicyclo[4.2.0]oct-7-en-2-one, 8-(butylseleno)-7-phenyl-](/img/structure/B14214363.png)
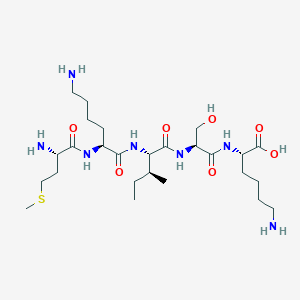

![5H-Indeno[1,2-c]pyridazin-5-one, 3-(bromomethyl)-](/img/structure/B14214396.png)
